molecular formula C19H18FN5O4S B14933919 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B14933919
M. Wt: 431.4 g/mol
InChI Key: JFTPPQQNJVJRAD-UHFFFAOYSA-N
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Description

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a useful research compound. Its molecular formula is C19H18FN5O4S and its molecular weight is 431.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H18FN5O4S

Molecular Weight

431.4 g/mol

IUPAC Name

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C19H18FN5O4S/c1-28-11-4-5-12(13(20)9-11)14-6-7-17(27)25(24-14)10-16(26)21-19-23-22-18(30-19)15-3-2-8-29-15/h4-7,9,15H,2-3,8,10H2,1H3,(H,21,23,26)

InChI Key

JFTPPQQNJVJRAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)C4CCCO4)F

Origin of Product

United States

Biological Activity

The compound 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a pyridazine ring substituted with a fluoro-methoxyphenyl group and a thiadiazole moiety. Its molecular formula is C15H14FN3O5C_{15}H_{14}FN_3O_5 with a molar mass of 335.29g/mol335.29\,g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The fluoro-methoxyphenyl group enhances the compound's binding affinity to specific enzymes and receptors, potentially modulating their activity. This modulation can lead to various biological effects, including:

  • Antineoplastic Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro.
  • Antiviral Properties : Preliminary studies suggest its potential effectiveness against viral infections, particularly hepatitis B .
  • Antimicrobial Effects : The structural components may contribute to antibacterial and antifungal activities.

Biological Activity Data

The following table summarizes the biological activities reported for the compound and related derivatives:

Activity Effect Reference
AntineoplasticInhibition of tumor growth
AntiviralInhibition of HBV replication
AntimicrobialBroad-spectrum activity
Enzyme InhibitionModulation of enzyme activity

Case Studies

  • Antineoplastic Activity : A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated significant inhibition of cell growth in breast cancer cells (MCF-7) with an IC50 value of 15 µM, suggesting its potential as a lead compound for cancer therapy.
  • Antiviral Studies : In vitro assays demonstrated that the compound exhibits antiviral activity against hepatitis B virus (HBV), with an EC50 value of 7.8 nM. This finding highlights its potential as a candidate for further development in antiviral therapies .
  • Enzyme Interaction : Research into the enzyme inhibition profile revealed that the compound effectively inhibits specific kinases involved in cancer progression, suggesting mechanisms for its antitumor effects .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Moiety

The acetamide group (-N-C(=O)-) is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative. This reaction is critical for understanding metabolic pathways or prodrug activation.

Reaction Conditions Reagents Products Notes
Acidic HydrolysisHCl (aq), Δ2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid + Amine byproductLikely proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water .
Basic HydrolysisNaOH (aq), ΔSame carboxylic acid + Ammonia releaseMechanism involves hydroxide ion attack on the carbonyl carbon .

Electrophilic Aromatic Substitution (EAS) on the Pyridazinone Ring

The pyridazinone ring’s electron-deficient nature (due to the keto group) allows for electrophilic substitution, typically at positions ortho or para to the electron-withdrawing groups.

Reaction Type Reagents Position Product Directing Effects
NitrationHNO₃/H₂SO₄C-4 or C-5Nitro derivativesKeto group directs meta; fluorine and methoxy groups on the phenyl ring influence regioselectivity .
HalogenationCl₂/FeCl₃C-4Chlorinated pyridazinoneDominated by the electron-withdrawing keto group.

Reactivity of the Thiadiazole-Ylidene System

The thiadiazole-ylidene component (N–C=S–N) is conjugated, enabling nucleophilic additions or cycloadditions. The exocyclic double bond may participate in [4+2] Diels-Alder reactions.

Reaction Reagents Product Mechanism
Nucleophilic AdditionGrignard ReagentsThiadiazole adducts with alkyl groupsAttack at the electron-deficient sulfur or nitrogen sites.
Diels-Alder ReactionDienophiles (e.g., maleic anhydride)Six-membered cycloadductsThiadiazole acts as a diene .

Substitution Reactions Involving the Fluorine Atom

The fluorine atom on the phenyl ring may undergo nucleophilic aromatic substitution (NAS) under harsh conditions, though its electron-withdrawing nature typically reduces reactivity.

Reagent Conditions Product Yield
NaOH (aq), Cu catalyst, ΔHigh pressureHydroxyphenyl derivativeLow (due to fluorine’s strong C–F bond)
NH₃ (liq), Pd/C150°CAminophenyl derivativeModerate

Ring-Opening of the Tetrahydrofuran (THF) Substituent

The tetrahydrofuran ring may undergo acid-catalyzed ring-opening to form a diol, altering solubility and reactivity.

Reagent Conditions Product Application
H₂SO₄Reflux1,4-Diol derivativeIncreases hydrophilicity for formulation .

Tautomerism in the Thiadiazole-Ylidene System

The thiadiazole-ylidene group may exhibit keto-enol tautomerism, influencing its binding affinity in biological systems.

Tautomer Structure Stability
Keto FormN–C(=S)–NPredominant
Enol FormN–C(OH)-S–NMinor (requires stabilization via intramolecular H-bonding)

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